molecular formula C21H29FN4O4 B12172570 C21H29FN4O4

C21H29FN4O4

Katalognummer: B12172570
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: MZDXDRJZXKJMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that features a variety of functional groups, including a fluoro-substituted quinazoline ring, a piperidine ring, and a tert-butyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves multiple steps, typically starting with the preparation of the quinazoline core. The fluoro-substituted quinazoline can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the tert-butyl carbamate group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluoroquinazoline analogs .

Wissenschaftliche Forschungsanwendungen

Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluoroquinazoline derivatives and piperidine-containing molecules. Examples include:

  • 7-Fluoro-3-methylquinazoline
  • Piperidin-4-yl carbamates
  • Fluoroquinolones

Uniqueness

What sets Tert-butyl({1-[2-(7-fluoro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)ethyl]piperidin-4-yl})carbamic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C21H29FN4O4

Molekulargewicht

420.5 g/mol

IUPAC-Name

methyl 2-[1-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H29FN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29)

InChI-Schlüssel

MZDXDRJZXKJMGV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.